5-Vinylisoxazole
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Overview
Description
5-Vinylisoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Vinylisoxazole can be synthesized through several methods. One common approach involves the cyclization of 4-penten-2-ynal with hydroxylamine hydrochloride . Another method includes the reaction of benzonitrile oxide with the enolate ion of methyl vinyl ketone . These reactions typically require specific conditions such as the presence of a base or an oxidizing agent.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions. For instance, the use of copper (I) or ruthenium (II) catalysts in cycloaddition reactions is prevalent . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Vinylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly at the vinyl group, are common.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite and other oxidizing agents are used in the synthesis of 3,5-disubstituted isoxazoles.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Bases: Triethylamine and other bases are often used to facilitate cycloaddition reactions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Vinylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-vinylisoxazole involves its interaction with various molecular targets. The vinyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with nucleophiles . This reactivity is crucial for its biological activity, as it can modify the function of enzymes and other proteins.
Comparison with Similar Compounds
Isoxazole: The parent compound without the vinyl group.
3-Methyl-5-vinylisoxazole: A derivative with a methyl group at the 3-position.
5-Phenylisoxazole: A derivative with a phenyl group at the 5-position.
Uniqueness: This makes it a valuable compound in the synthesis of bioactive molecules and materials with specific properties .
Properties
IUPAC Name |
5-ethenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c1-2-5-3-4-6-7-5/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWVRSLZWIXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=NO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480556 |
Source
|
Record name | Isoxazole, 5-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21169-68-6 |
Source
|
Record name | Isoxazole, 5-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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